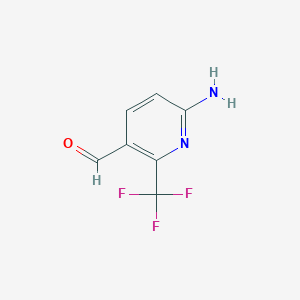

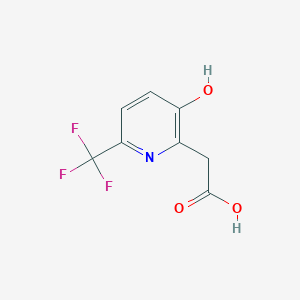

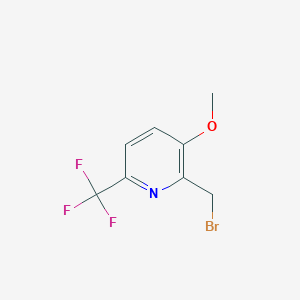

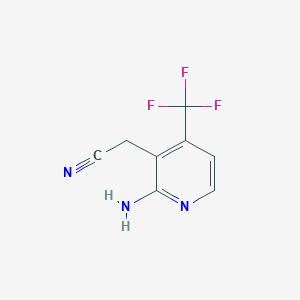

4-Chloro-3-iodo-2-(trifluoromethyl)pyridine

概要

説明

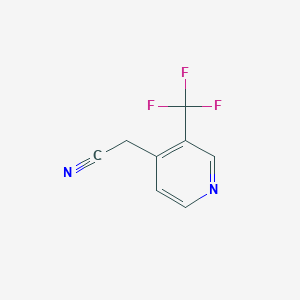

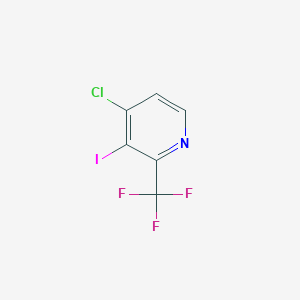

4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用

Agrochemical Industry

4-Chloro-3-iodo-2-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are primarily used for the protection of crops from pests. The trifluoromethylpyridine (TFMP) derivatives, including this compound, have been incorporated into more than 20 new agrochemicals that have acquired ISO common names .

Pharmaceutical Development

Several TFMP derivatives are utilized in the pharmaceutical industry. This compound, due to its unique physicochemical properties, has been part of the molecular structure of five pharmaceutical and two veterinary products that have received market approval. Moreover, many candidates containing TFMP moieties are currently undergoing clinical trials .

Synthesis of Fluorinated Organic Compounds

The development of fluorinated organic chemicals is a burgeoning field of research4-Chloro-3-iodo-2-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of these compounds, which are significant due to their unique effects on biological activities and physical properties .

FDA-Approved Drugs

The trifluoromethyl group, a component of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine , is found in several FDA-approved drugs. These drugs, which contain the trifluoromethyl group as one of the pharmacophores, exhibit various pharmacological activities and have been used to treat different diseases and disorders over the past 20 years .

Metal-Organic Frameworks (MOFs)

This compound is used in the synthesis of MOFs. MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They have a variety of applications, including gas storage, separation, and catalysis .

Regioselective Functionalization

Chloro (trifluoromethyl)pyridines derivatives, such as 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine , are used as model substrates for regioexhaustive functionalization. This process is crucial for creating compounds with specific and desired properties for further application in various fields .

作用機序

Target of Action

4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is primarily used as a reagent in the synthesis of various compounds. It has been used in the synthesis of aminoisoindoles, which act as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors . BACE1 is a key enzyme in the production of β-amyloid peptides, which are implicated in neurodegenerative diseases such as Alzheimer’s .

Mode of Action

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a role in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in the synthesis of various organic compounds . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

It contributes to the synthesis of compounds like aminoisoindoles, which as bace1 inhibitors, exhibit in vivo brain reduction of β-amyloid peptides . This can potentially slow the progression of neurodegenerative diseases like Alzheimer’s .

Action Environment

The action of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates requires specific reaction conditions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.

Safety and Hazards

将来の方向性

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

4-chloro-3-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPMNUJVAUFNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。